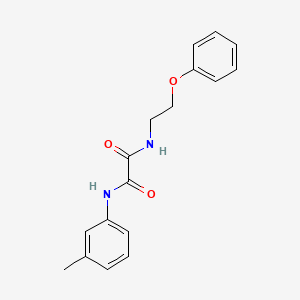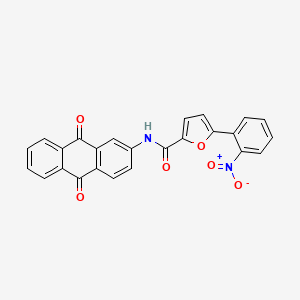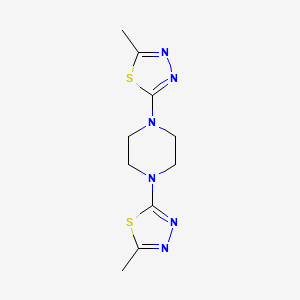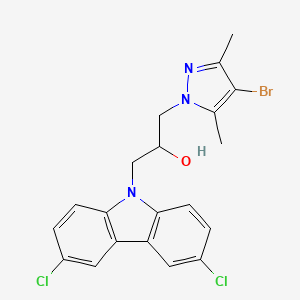
N-(3-methylphenyl)-N'-(2-phenoxyethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-N'-(2-phenoxyethyl)ethanediamide, commonly known as MPEDA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of N-phenyl-N'-alkyl ethylenediamine derivatives and has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of MPEDA is not fully understood; however, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. MPEDA has also been shown to inhibit the growth of cancer cells by blocking the cell cycle and suppressing the expression of various oncogenes.
Biochemical and Physiological Effects:
MPEDA has been reported to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. This compound has been shown to selectively target cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, MPEDA has been found to possess antioxidant properties, which may contribute to its anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPEDA in scientific research is its high potency and selectivity towards cancer cells. Additionally, the synthesis method for MPEDA is relatively simple and can be scaled up for large-scale production. However, one of the main limitations of using MPEDA is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of MPEDA. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of MPEDA and its potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems may enhance the bioavailability and efficacy of MPEDA in vivo.
In conclusion, MPEDA is a promising compound with potential applications in various scientific research fields. Its potent antitumor activity, anti-inflammatory and analgesic properties, and low toxicity profile make it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of MPEDA and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of MPEDA can be achieved through the reaction of 3-methylbenzoyl chloride with 2-phenoxyethylamine. This reaction results in the formation of the intermediate product 3-methyl-N-(2-phenoxyethyl)benzamide, which is then treated with ethylenediamine to form MPEDA. The synthesis method for MPEDA has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
MPEDA has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, MPEDA has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
N'-(3-methylphenyl)-N-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-6-5-7-14(12-13)19-17(21)16(20)18-10-11-22-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEQJVIWPBYXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{4-[2-(allyloxy)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5011946.png)


![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5011963.png)

![(4-{[(5-isopropyl-2-methylcyclohexyl)oxy]carbonyl}-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid](/img/structure/B5011982.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide](/img/structure/B5011985.png)
![2-amino-N-[1-(hydroxymethyl)propyl]-3,5-dinitrobenzamide](/img/structure/B5011999.png)

![(4-chlorobenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5012007.png)
![5-acetyl-6-methyl-2-{[(phenylthio)methyl]thio}-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5012016.png)
![2,2-dibromo-N'-[1-(4-ethoxyphenyl)pentylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B5012020.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5012021.png)
